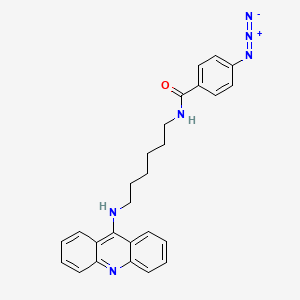

9-AHA

Description

Structure

3D Structure

Properties

CAS No. |

88373-10-8 |

|---|---|

Molecular Formula |

C26H26N6O |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

N-[6-(acridin-9-ylamino)hexyl]-4-azidobenzamide |

InChI |

InChI=1S/C26H26N6O/c27-32-31-20-15-13-19(14-16-20)26(33)29-18-8-2-1-7-17-28-25-21-9-3-5-11-23(21)30-24-12-6-4-10-22(24)25/h3-6,9-16H,1-2,7-8,17-18H2,(H,28,30)(H,29,33) |

InChI Key |

PCSBGTOFCNRFRM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |

Other CAS No. |

88373-10-8 |

Synonyms |

9-(6-(4-azidobenzamido)hexylamino)acridine 9-AHA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9-Hydroxynonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-hydroxynonanoic acid, a versatile omega-hydroxy fatty acid. It covers its chemical and physical properties, synthesis methodologies, and current understanding of its biological significance and applications. This document is intended to serve as a technical resource for professionals in research, development, and drug discovery.

Core Concepts

9-Hydroxynonanoic acid is a nine-carbon straight-chain fatty acid with a hydroxyl group on its terminal (omega) carbon and a carboxylic acid group at the other end.[1] Its bifunctional nature makes it a valuable building block for polymers and a precursor for other important chemicals. It is found naturally in plants such as Chaenomeles sinensis.

Chemical and Physical Properties

A summary of the key physicochemical properties of 9-hydroxynonanoic acid is presented in the table below. These properties are crucial for its handling, processing, and application in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 3788-56-5 |

| Appearance | White to yellow chunks or low melting solid |

| Melting Point | 53-54 °C |

| Boiling Point | 245.22 °C (rough estimate) |

| Density | 1.0069 g/cm³ (rough estimate) |

| pKa | 4.78 ± 0.10 (Predicted) |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Synthesis of 9-Hydroxynonanoic Acid

There are two primary routes for the synthesis of 9-hydroxynonanoic acid: chemical synthesis, most notably through the ozonolysis of oleic acid, and biotechnological synthesis using genetically engineered microorganisms.

Chemical Synthesis via Ozonolysis of Oleic Acid

The most established chemical method for producing 9-hydroxynonanoic acid is the ozonolysis of oleic acid, a readily available unsaturated fatty acid from vegetable oils. This process involves the cleavage of the carbon-carbon double bond in oleic acid by ozone, followed by a reductive workup.

Experimental Protocol: Ozonolysis of Oleic Acid

-

Materials: Oleic acid, methanol (or other suitable solvent), ozone generator, oxygen source, reducing agent (e.g., sodium borohydride, hydrogen with a catalyst), reaction vessel, and purification apparatus (e.g., distillation or chromatography equipment).

-

Procedure:

-

Dissolve oleic acid in a suitable solvent, such as methanol, in a reaction vessel equipped with a gas inlet and outlet.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Bubble ozone gas, generated from an oxygen source, through the solution until the reaction is complete (indicated by a color change or TLC analysis).

-

Purge the solution with an inert gas, such as nitrogen, to remove excess ozone.

-

Perform a reductive workup of the resulting ozonide. This can be achieved by adding a reducing agent like sodium borohydride in portions while maintaining a low temperature.

-

After the reduction is complete, acidify the mixture with an aqueous acid solution (e.g., 1N HCl) to quench the reaction.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude 9-hydroxynonanoic acid by distillation under reduced pressure or column chromatography.

-

Figure 1. Chemical synthesis workflow for 9-hydroxynonanoic acid via ozonolysis.

Biotechnological Synthesis

Advances in metabolic engineering have enabled the production of 9-hydroxynonanoic acid from renewable feedstocks using genetically modified microorganisms, such as Escherichia coli and Corynebacterium glutamicum.[2] This approach offers a more sustainable alternative to chemical synthesis.

Experimental Protocol: Microbial Production in E. coli

-

Microbial Strain: A genetically engineered strain of E. coli expressing genes for fatty acid double bond hydratase, secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase.

-

Culture Medium: A suitable growth medium, such as Luria-Bertani (LB) or a defined minimal medium, supplemented with a carbon source (e.g., glucose) and an inducer for gene expression (e.g., IPTG). Oleic acid is provided as the substrate.

-

Procedure:

-

Inoculate a starter culture of the recombinant E. coli strain and grow overnight.

-

Use the starter culture to inoculate a larger volume of production medium containing oleic acid.

-

Incubate the culture with shaking at an appropriate temperature (e.g., 30-37 °C).

-

When the culture reaches a suitable cell density (e.g., mid-log phase), add an inducer (e.g., IPTG) to initiate the expression of the heterologous enzymes.

-

Continue the fermentation for a set period to allow for the conversion of oleic acid to 9-hydroxynonanoic acid.

-

Harvest the cells by centrifugation.

-

Extract the 9-hydroxynonanoic acid from the culture supernatant or the cell pellet, depending on its localization. This may involve solvent extraction and acidification.

-

Purify the product using techniques such as liquid-liquid extraction and chromatography.

-

Figure 2. Biotechnological synthesis workflow for 9-hydroxynonanoic acid.

Biological Significance and Applications

The primary application of 9-hydroxynonanoic acid is as a monomer for the synthesis of biodegradable polyesters. Its bifunctional nature allows it to undergo polycondensation to form long-chain polymers with potential uses in bioplastics and other sustainable materials.

While there is limited evidence for a direct signaling role of 9-hydroxynonanoic acid in mammals, other omega-hydroxy fatty acids are known to be involved in various biological processes. They are typically formed through the action of cytochrome P450 omega-hydroxylases and can be further metabolized to dicarboxylic acids. Some hydroxy fatty acids have demonstrated biological activities, including anti-inflammatory and anti-diabetic effects. For instance, 9-hydroxystearic acid has been shown to interfere with EGF signaling in colon cancer cells.[3] The potential for 9-hydroxynonanoic acid to have similar biological activities is an area for future research.

In the context of drug development, the most significant role of 9-hydroxynonanoic acid is as a precursor to azelaic acid (1,9-nonanedioic acid). Azelaic acid is a dicarboxylic acid with established therapeutic applications, particularly in dermatology for the treatment of acne and rosacea.

Figure 3. Logical relationship of 9-hydroxynonanoic acid synthesis and applications.

Analytical Methods

The characterization and quantification of 9-hydroxynonanoic acid are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is used for identification and quantification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Experimental Protocol: GC-MS Analysis

-

Derivatization: Due to its low volatility, 9-hydroxynonanoic acid is often derivatized before GC-MS analysis. A common method is silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or methanolic HCl) to convert the polar hydroxyl and carboxyl groups into less polar ethers and esters, respectively.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, with an appropriate injection volume and temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature (e.g., 70 °C) and ramping up to a high temperature (e.g., 300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap, scanning a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, often compared to a spectral library. Quantification is typically performed using an internal standard.

-

Conclusion

9-Hydroxynonanoic acid is a molecule with significant potential, primarily as a building block for sustainable materials. While its direct biological role as a signaling molecule is not yet established, its relationship to other bioactive fatty acids suggests that further investigation into its pharmacological properties may be warranted. The development of efficient and sustainable synthesis methods, particularly through biotechnology, will be key to unlocking the full potential of this versatile omega-hydroxy fatty acid. This guide provides a foundational understanding for researchers and professionals seeking to work with and explore the applications of 9-hydroxynonanoic acid.

References

Unveiling the Natural Reservoirs of 9-Hydroxynonanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid that has garnered increasing interest within the scientific community due to its role as a key biosynthetic precursor to the clinically important antibiotic, mupirocin, and its presence in various natural systems. This technical guide provides a comprehensive overview of the known natural sources of 9-HNA, presenting quantitative data, detailed experimental methodologies, and insights into its biosynthetic and potential signaling pathways.

Natural Sources of 9-Hydroxynonanoic Acid

The occurrence of 9-hydroxynonanoic acid in nature is diverse, spanning microorganisms, insects, and plants. This section details the primary identified sources and, where available, the concentration of this valuable fatty acid.

Microbial Production: Pseudomonas fluorescens and the Mupirocin Antibiotic

The most well-documented source of 9-hydroxynonanoic acid is as a crucial component of the antibiotic mupirocin, produced by the bacterium Pseudomonas fluorescens. Mupirocin is an ester formed from the combination of monic acid and 9-hydroxynonanoic acid.[1][2][3] Commercial mupirocin ointments typically contain 2% of the active antibiotic. While the direct concentration of free 9-HNA within the bacterium is not extensively reported, its production is intrinsically linked to the fermentation yield of mupirocin.

Table 1: Quantitative Data for 9-Hydroxynonanoic Acid in Pseudomonas fluorescens

| Source Organism | Product | Concentration/Yield |

| Pseudomonas fluorescens | Mupirocin (ester of 9-HNA) | Ointments contain 2% mupirocin. Fermentation yields are variable and depend on the strain and culture conditions. |

Insect Pheromones: The Case of Oleria onega janarilla

9-Hydroxynonanoic acid has been identified as a semiochemical, a chemical substance used for communication, in the Ithomiine butterfly, Oleria onega janarilla. Specifically, it is a component of the male butterfly's androconial secretion, which is believed to function as a pheromone. In one subspecies of Oleria onega, a study reported a 2:1 ratio of (Z)-9-hydroxy-6-enoic acid to 9-hydroxynonanoic acid in the secretion.[3]

Table 2: Quantitative Data for 9-Hydroxynonanoic Acid in Oleria onega janarilla

| Source Organism | Secretion | Relative Concentration |

| Oleria onega janarilla (subspecies) | Androconial Secretion | 2:1 ratio of (Z)-9-hydroxy-6-enoic acid to 9-hydroxynonanoic acid |

Botanical Occurrence: Chaenomeles sinensis

The presence of 9-hydroxynonanoic acid has also been reported in the plant kingdom, specifically in Chaenomeles sinensis, commonly known as the Chinese quince.[4][5] However, to date, quantitative data on the concentration of 9-HNA in the fruit, leaves, or other tissues of this plant remains to be elucidated. Further research is required to determine the abundance of this compound in C. sinensis and to explore its potential physiological role within the plant.

Potential Presence in Royal Jelly

Royal jelly, a secretion from honey bees, is known to be rich in a variety of fatty acids, including several hydroxy fatty acids.[6][7] While the presence of other similar compounds, such as 10-hydroxy-2-decenoic acid (10-HDA), is well-established, the definitive identification and quantification of 9-hydroxynonanoic acid in royal jelly have not been conclusively reported in the reviewed literature. The complex lipid profile of royal jelly suggests that it could be a potential, yet unconfirmed, source of 9-HNA.

Experimental Protocols

The accurate detection and quantification of 9-hydroxynonanoic acid from its natural sources are critical for research and development. The following sections outline general methodologies that can be adapted for the extraction and analysis of 9-HNA.

Extraction of 9-Hydroxynonanoic Acid

From Bacterial Cultures (Pseudomonas fluorescens):

-

Cell Lysis: Bacterial cells are harvested by centrifugation and subjected to lysis using methods such as sonication, bead beating, or enzymatic digestion (e.g., with lysozyme) in an appropriate buffer.

-

Solvent Extraction: The lysate is extracted with an organic solvent like ethyl acetate or a mixture of chloroform and methanol to partition the lipids, including 9-HNA.

-

Saponification (for esterified 9-HNA in mupirocin): To quantify the 9-HNA content within mupirocin, the extract is subjected to alkaline hydrolysis (saponification) using a base like potassium hydroxide to cleave the ester bond and release free 9-HNA.

-

Acidification and Re-extraction: The saponified mixture is acidified, and the free fatty acids are re-extracted with an organic solvent.

From Insect Secretions (Oleria onega janarilla):

-

Solvent Soaking: The androconial organs (hair-pencils) of the butterflies are carefully dissected and soaked in a non-polar solvent such as hexane for a defined period to extract the pheromonal compounds.

-

Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract.

From Plant Material (Chaenomeles sinensis):

-

Homogenization: Plant tissue (e.g., fruit flesh, peel) is homogenized in a suitable solvent, often a mixture of polar and non-polar solvents like methanol/chloroform/water, to extract a broad range of metabolites.

-

Liquid-Liquid Partitioning: The homogenate is partitioned to separate the lipid-soluble fraction containing fatty acids.

-

Solid-Phase Extraction (SPE): The lipid extract can be further purified using SPE with a suitable sorbent (e.g., silica gel) to isolate the fatty acid fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like fatty acids.

-

Derivatization: Free hydroxyl and carboxyl groups of 9-HNA are derivatized to increase their volatility and improve chromatographic separation. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers and esters.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic ions of the derivatized 9-HNA. An internal standard (e.g., a deuterated analog) is often used for accurate quantification.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is another sensitive and specific method for the analysis of fatty acids, particularly for those that are less volatile or thermally labile.

-

Chromatographic Separation: The extracted and purified sample is injected into an HPLC system. Reversed-phase chromatography using a C18 or C8 column is commonly employed, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid.

-

MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 9-HNA are monitored, providing high specificity and sensitivity.

Signaling Pathways and Biological Roles

Currently, there is a scarcity of information directly implicating 9-hydroxynonanoic acid in specific signaling pathways. However, the broader class of omega-hydroxy fatty acids and medium-chain fatty acids are known to be biologically active.

Omega-Oxidation Pathway:

9-Hydroxynonanoic acid is a product of the omega-oxidation pathway of nonanoic acid. This metabolic pathway, which occurs in the endoplasmic reticulum, serves as an alternative to beta-oxidation for fatty acid degradation, particularly for medium-chain fatty acids.[8][9]

Caption: Omega-oxidation of nonanoic acid to 9-hydroxynonanoic acid.

Potential Signaling Roles of Related Fatty Acids:

Medium-chain fatty acids can act as signaling molecules, influencing various cellular processes, including metabolism and inflammation, often through interactions with G-protein coupled receptors or nuclear receptors.[10][11] Some hydroxy fatty acids, such as 9-hydroxystearic acid, have been shown to interfere with signaling pathways like the EGF signaling pathway in cancer cells.[12] While direct evidence for 9-HNA is lacking, its structural similarity to these other bioactive lipids suggests that it may also possess signaling properties that warrant further investigation.

Mupirocin Biosynthesis Pathway:

Within Pseudomonas fluorescens, 9-hydroxynonanoic acid is a key intermediate in the biosynthesis of mupirocin. The pathway involves a complex series of reactions catalyzed by a Type I polyketide synthase (PKS).[1][2][3]

Caption: Simplified biosynthesis of mupirocin.

Conclusion

9-Hydroxynonanoic acid is a naturally occurring omega-hydroxy fatty acid with established roles in microbial antibiotic production and insect chemical communication, and a confirmed presence in the plant kingdom. While quantitative data for some sources are still emerging, the methodologies for its extraction and analysis are well-established. The potential for this molecule to possess intrinsic biological and signaling activities, beyond its role as a biosynthetic intermediate, presents an exciting avenue for future research in drug discovery and chemical ecology. This guide provides a foundational resource for scientists and researchers to further explore the natural world's production and utilization of 9-hydroxynonanoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. 9-Hydroxynonanoic acid | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. apiservices.biz [apiservices.biz]

- 8. Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 9-Hydroxynonanoic Acid: A Scoping Review and Knowledge Gap Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Hydroxynonanoic acid (9-HNA) is a nine-carbon omega-hydroxy fatty acid. Despite its well-defined chemical structure and availability from commercial suppliers, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological role in mammalian systems. Current research predominantly focuses on its chemical synthesis and its utility as a monomer in the production of biodegradable polymers. There is a notable scarcity of in-depth studies investigating its physiological effects, mechanism of action, and potential therapeutic applications. This document summarizes the limited available information and highlights the critical knowledge gaps that present opportunities for future research.

Chemical and Physical Properties

9-Hydroxynonanoic acid is a straight-chain fatty acid with a hydroxyl group at the omega (ω-9) position.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₈O₃ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| CAS Number | 3788-56-5 | [1] |

| Appearance | White to yellow chunks or low melting solid | [2] |

| Melting Point | 53-54 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Known Biological Information and Research Gaps

A thorough search of scientific databases for the biological role of 9-hydroxynonanoic acid yielded minimal specific data. The majority of search results are dominated by information pertaining to "Hereditary Neuralgic Amyotrophy" (HNA), a genetic disorder linked to the SEPT9 gene, which is unrelated to the chemical compound 9-HNA. This recurring ambiguity in search results underscores the low volume of research on the fatty acid itself.

Potential Role in Lipid Metabolism

While direct evidence for 9-HNA's role in lipid metabolism is lacking, a study on its oxidized form, 9-oxononanoic acid , offers a potential avenue for investigation. Research in rats has shown that orally administered 9-oxononanoic acid can decrease hepatic lipogenesis.[3] This effect was attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, and an increase in carnitine palmitoyltransferase activity, which is involved in fatty acid oxidation.[3]

Given the structural relationship between 9-HNA and 9-oxononanoic acid, it is plausible that 9-HNA may be a metabolic precursor or possess similar modulatory effects on lipid metabolism. However, this remains speculative without direct experimental evidence.

Omega-Hydroxy Fatty Acids: A Broader Context

9-HNA belongs to the class of omega-hydroxy fatty acids. In general, these molecules are products of fatty acid ω-hydroxylation, a metabolic pathway involving cytochrome P450 enzymes. This pathway is crucial for the detoxification and elimination of xenobiotics and the metabolism of endogenous fatty acids. While some omega-hydroxy fatty acids have been identified as signaling molecules, for example, as ligands for G-protein coupled receptors (GPRs) or peroxisome proliferator-activated receptors (PPARs), no such role has been documented for 9-HNA.

Future Research Directions

The current state of knowledge presents a clear opportunity for foundational research into the biological functions of 9-hydroxynonanoic acid. Key areas for investigation include:

-

Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in mammalian tissues and fluids.

-

Metabolic Fate: Investigating the metabolic pathways of 9-HNA, including its potential conversion to 9-oxononanoic acid and other derivatives.

-

Receptor Screening: Systematically screening 9-HNA for activity at nuclear receptors (e.g., PPARs, LXRs) and G-protein coupled receptors (e.g., GPR40, GPR120) known to bind fatty acids.

-

Cellular Effects: Assessing the effects of 9-HNA on key cell types involved in metabolism and inflammation, such as adipocytes, hepatocytes, and macrophages.

-

In Vivo Studies: Conducting animal studies to evaluate the physiological and pathological effects of 9-HNA administration, particularly concerning lipid metabolism, inflammation, and oxidative stress.

Conclusion

The biological role of 9-hydroxynonanoic acid remains largely unexplored. While its chemical properties are well-characterized and it is utilized in materials science, its significance in a biological context is a notable unknown. The limited data on the related compound, 9-oxononanoic acid, suggests a potential role in lipid metabolism, but dedicated research is imperative to elucidate the specific functions of 9-HNA. For researchers and drug development professionals, 9-hydroxynonanoic acid represents a novel chemical entity with untapped potential for biological activity and therapeutic discovery. The significant knowledge gaps highlighted in this review offer a roadmap for future investigations that could uncover new metabolic pathways and signaling paradigms.

Disclaimer: Due to the limited availability of specific biological data for 9-hydroxynonanoic acid, this document cannot provide the in-depth technical details, quantitative data tables, experimental protocols, or signaling pathway diagrams as initially requested. The information presented is based on the scarce and tangentially related findings from the current scientific literature.

References

A Comprehensive Technical Guide to 9-Hydroxynonanoic Acid (9-AHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxynonanoic acid (9-AHA), an omega-hydroxy fatty acid, is a versatile molecule with significant potential in the synthesis of biodegradable polymers and as a component of biologically active compounds. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its role in biocatalytic processes. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Chemical Identification and Properties

9-Hydroxynonanoic acid is a nine-carbon straight-chain fatty acid with a hydroxyl group at the terminal (omega) position.

-

IUPAC Name: 9-hydroxynonanoic acid

-

CAS Number: 3788-56-5[1]

-

Synonyms: 9-hydroxypelargonic acid, 8-Carboxyoctanol

Physicochemical Data

The key quantitative properties of 9-Hydroxynonanoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Melting Point | 53-54 °C | N/A |

| Boiling Point | 313.1 °C at 760 mmHg | N/A |

| Density | 1.029 g/cm³ | N/A |

| pKa | 4.78 ± 0.10 (Predicted) | N/A |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | N/A |

| XLogP3 | 0.4 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of 9-Hydroxynonanoic acid are crucial for its application in research and development. Below are protocols for both chemical and biocatalytic synthesis routes.

Chemical Synthesis from Methyl Oleate

A robust method for producing this compound involves a three-step process starting from methyl oleate. This procedure has been demonstrated to yield this compound with high purity (98%) and a moderate yield (74%).[2]

Step 1: Ozonolysis

-

Add 20.0 g of methyl oleate to 100 mL of anhydrous ethanol in a three-necked flask equipped with a magnetic stirrer, an ozone inlet, and a gas outlet.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. Monitor the reaction by observing the disappearance of the double bond, which is indicated by the solution turning a faint blue color.

-

Once the reaction is complete, purge the solution with oxygen to remove any residual ozone.

Step 2: Hydrogenation

-

To the product from the ozonolysis step, add 5.0 g of Raney nickel catalyst (as a slurry in water) in a 2 L hydrogenation vessel.

-

Pressurize the vessel with hydrogen gas to 500 psi.

-

Heat the reaction mixture to 100 °C and maintain for 4 hours with vigorous stirring.

-

After cooling to room temperature, carefully vent the hydrogen gas and filter the mixture to remove the Raney nickel catalyst.

Step 3: Saponification

-

Saponify the crude hydrogenated product (approx. 20.2 g) by refluxing with 100 mL of 8.0% sodium hydroxide solution for 3 hours.

-

Cool the solution to room temperature and wash with diethyl ether (3 x 50 mL) to remove byproducts like n-nonanol.

-

Cool the remaining aqueous layer to 0 °C and acidify with concentrated hydrochloric acid.

-

Extract the acidified mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the final product, 9-hydroxynonanoic acid.

Biocatalytic Conversion to 1,9-Nonanedioic Acid (Azelaic Acid)

This compound serves as a key intermediate in the biotechnological production of valuable dicarboxylic acids. For instance, it can be converted into 1,9-nonanedioic acid (azelaic acid) using whole-cell biocatalysts.[3]

Protocol: Whole-Cell Biotransformation

-

Cultivation of Biocatalyst: Cultivate a recombinant strain of Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases (ChnDE) from Acinetobacter sp. NCIMB 9871.

-

Cell Harvesting: Harvest the cells at the stationary growth phase by centrifugation. Wash the cell pellet and resuspend it in a 50 mM Tris-HCl buffer (pH 8.0).

-

Biotransformation Reaction:

-

Initiate the reaction by adding 9-hydroxynonanoic acid (e.g., to a final concentration of 20 mM) to the cell suspension.

-

The reaction medium should contain the resuspended cells (e.g., 8 g dry cells/L) and a surfactant like Tween 80 (0.5 g/L) in 50 mM Tris-HCl buffer (pH 8.0).

-

Incubate the reaction at 35 °C with agitation (200 rpm).

-

-

Monitoring and Product Isolation: Monitor the conversion of this compound to azelaic acid over time (e.g., for 8 hours). The product, 1,9-nonanedioic acid, can then be isolated from the reaction mixture via crystallization.

Biological Significance and Applications

While this compound is not a primary signaling molecule, its biological relevance is significant, particularly as a building block for other molecules.

Precursor for Biopolymers

9-Hydroxynonanoic acid is a valuable monomer for the synthesis of biodegradable polyesters.[4] Through processes like metal-catalyzed lactonization, it can be converted into dilactones, which then undergo ring-opening polymerization to form poly(nonanolactones).[4][5] These bio-based polymers are of great interest for medical applications, such as in drug delivery systems, and as environmentally friendly alternatives to petroleum-based plastics.[4]

Component of Natural Products

The 9-hydroxynonanoic acid moiety is integral to the structure and function of certain natural products. A notable example is the antibiotic mupirocin, produced by Pseudomonas fluorescens. In mupirocin, a C₁₇ polyketide fragment (monic acid) is esterified with 9-hydroxynonanoic acid. This this compound side chain is essential for the antibiotic's biological activity against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[6] Understanding the biosynthesis of this side chain is critical for the potential bioengineering of novel antibiotic derivatives.[6]

Conclusion

9-Hydroxynonanoic acid is a compound of increasing interest due to its role as a renewable chemical building block. The synthetic protocols outlined in this guide provide a basis for its production and further derivatization. Its application in creating biodegradable polymers and its essential role in the activity of the antibiotic mupirocin highlight its importance for materials science and drug development. Future research may focus on optimizing synthesis pathways, exploring its biological activities further, and expanding its utility in creating novel functional materials and therapeutics.

References

- 1. 9-Hydroxynonanoic acid | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Programmed Iteration Controls the Assembly of the Nonanoic Acid Side Chain of the Antibiotic Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]

9-Hydroxy-Arachidonic Acid (9-HETE): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-arachidonic acid (9-HETE) is a bioactive lipid metabolite of arachidonic acid, an omega-6 polyunsaturated fatty acid. It belongs to the eicosanoid family of signaling molecules and is generated through enzymatic pathways involving lipoxygenases and cytochrome P450, as well as by non-enzymatic lipid peroxidation.[1] As a signaling molecule, 9-HETE is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer development.[2] Understanding the physicochemical properties of 9-HETE, particularly its solubility and stability, is crucial for researchers and drug development professionals working with this compound. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 9-HETE, along with detailed experimental protocols and relevant signaling pathway information.

Solubility Data

The solubility of 9-HETE has been determined in a range of aqueous and organic solvents. The data is summarized in the table below. It is important to note that 9-HETE is available as a racemic mixture ((±)9-HETE) and as individual stereoisomers (e.g., 9(S)-HETE). The solubility can vary between these forms.

| Solvent | (±)9-HETE | 9(S)-HETE | (±)9-HETE-d8 |

| 0.1 M Na2CO3 | 2 mg/mL[3] | 2 mg/mL[4] | |

| PBS (pH 7.2) | 0.8 mg/mL[3] | 0.8 mg/mL[4] | 0.5 mg/mL |

| DMSO | Miscible[3] | Miscible[4] | 20 mg/mL |

| DMF | Miscible[3] | Miscible[4] | 20 mg/mL |

| Ethanol | Miscible[3] | Miscible[4] | 50 mg/mL |

Experimental Protocol for Solubility Determination

While specific experimental protocols from the data sources are not detailed, a general procedure for determining the solubility of lipid compounds like 9-HETE can be outlined. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of 9-HETE in a given solvent.

Materials:

-

9-HETE (of known purity)

-

Solvent of interest (e.g., PBS pH 7.2, DMSO)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 9-HETE to a known volume of the solvent in a sealed vial. The excess solid should be visible to ensure saturation.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After incubation, centrifuge the suspension at a high speed to pellet the undissolved 9-HETE.

-

-

Quantification of Dissolved 9-HETE:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 9-HETE.

-

A standard curve of 9-HETE of known concentrations should be prepared and run in parallel to accurately quantify the amount in the sample.

-

-

Calculation:

-

The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor, and is typically expressed in mg/mL or µg/mL.

-

Stability Data

Experimental Protocol for Stability Testing (Forced Degradation)

A general protocol for conducting forced degradation studies on 9-HETE to assess its stability under various stress conditions is outlined below. This is crucial for developing a stability-indicating analytical method.

Objective: To evaluate the stability of 9-HETE under stress conditions and to identify potential degradation products.

Materials:

-

9-HETE solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Controlled temperature chambers/water baths

-

Photostability chamber

Procedure:

-

Preparation of Test Samples:

-

Prepare solutions of 9-HETE in a suitable solvent (e.g., ethanol or a mixture of organic solvent and water).

-

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the 9-HETE solution to achieve a final concentration of 0.1 M to 1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH to the 9-HETE solution to achieve a final concentration of 0.1 M to 1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Oxidation: Add H2O2 to the 9-HETE solution (e.g., 3-30% H2O2). Keep the sample at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the 9-HETE solution to high temperatures (e.g., 60-80°C) for a defined period.

-

Photostability: Expose the 9-HETE solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid and base hydrolyzed samples.

-

Analyze all samples by a stability-indicating HPLC-PDA or HPLC-MS method. This method should be capable of separating the intact 9-HETE from any degradation products.

-

-

Data Evaluation:

-

Monitor the decrease in the peak area of the intact 9-HETE and the formation of new peaks corresponding to degradation products.

-

The percentage of degradation is calculated. The goal is typically to achieve 5-20% degradation to ensure that the degradation products are representative.

-

References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Detection of 9-Hydroxynonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid that has garnered interest in various fields of research due to its potential involvement in biological processes and its role as a versatile chemical intermediate. As a straight-chain fatty acid, it is structurally related to nonanoic acid with a hydroxyl group at the terminal (omega) position.[1] Accurate and sensitive detection and quantification of 9-HNA in various matrices, particularly in biological samples, are crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker.

These application notes provide detailed protocols for the detection and quantification of 9-hydroxynonanoic acid using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Detection Method

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 9-hydroxynonanoic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. The most common derivatization methods for compounds containing hydroxyl and carboxyl groups are silylation and esterification.

Experimental Protocol: GC-MS Analysis of 9-HNA after Silylation

This protocol describes the analysis of 9-HNA in a biological sample matrix after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

1. Sample Preparation and Extraction:

-

Objective: To extract 9-HNA from the biological matrix (e.g., plasma, urine, or cell culture media).

-

Materials:

-

Biological sample

-

Internal Standard (IS) solution (e.g., deuterated 9-HNA or a structurally similar odd-chain hydroxy fatty acid)

-

Methanol

-

Methyl tert-butyl ether (MTBE)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To 100 µL of the biological sample, add a known amount of the internal standard.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 500 µL of MTBE.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (containing 9-HNA) to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

2. Derivatization:

-

Objective: To convert the non-volatile 9-HNA into a volatile trimethylsilyl (TMS) derivative.

-

Materials:

-

Dried sample extract

-

BSTFA with 1% TMCS

-

Pyridine (optional, as a solvent)

-

Heating block or oven

-

-

Procedure:

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS. If the residue is difficult to dissolve, 10-20 µL of pyridine can be added.

-

Cap the vial tightly and heat at 60°C for 60 minutes.[2]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

3. GC-MS Analysis:

-

Objective: To separate and detect the derivatized 9-HNA.

-

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification.

-

Quantitative Data Summary

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |

| Linearity (R²) | > 0.99 |

| Recovery | 85 - 115% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

Experimental Workflow Diagram

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Detection Method

LC-MS/MS offers high sensitivity and specificity, making it an excellent choice for quantifying low-abundance analytes in complex biological matrices. For 9-HNA, which is a carboxylic acid, electrospray ionization (ESI) in negative ion mode is typically employed. Derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic retention on reversed-phase columns.

Experimental Protocol: LC-MS/MS Analysis of 9-HNA

This protocol outlines a direct analysis of 9-HNA in plasma without derivatization.

1. Sample Preparation and Extraction:

-

Objective: To extract 9-HNA and remove interfering substances from the plasma sample.

-

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., deuterated 9-HNA)

-

Acetonitrile (ACN)

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To 50 µL of plasma, add 10 µL of the internal standard solution.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To achieve chromatographic separation and sensitive quantification of 9-HNA.

-

Instrumentation and Conditions (Example):

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

Start at 10% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

9-HNA Transition (example): Precursor ion (m/z) 173.1 -> Product ion (m/z) 155.1 (corresponding to [M-H]⁻ and loss of H₂O).

-

IS Transition: To be determined based on the specific internal standard used.

-

-

Quantitative Data Summary

The following table presents achievable performance characteristics for the LC-MS/MS analysis of fatty acids in biological matrices. These are target values for method development and validation of a 9-HNA assay.

| Parameter | Target Value |

| Limit of Detection (LOD) | 0.05 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL |

| Linearity (R²) | > 0.995 |

| Recovery | 90 - 110% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Matrix Effect | 85 - 115% |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Quantification of 9-Hydroxy-10,12-Octadecadienoic Acid (9-AHA) in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-10,12-octadecadienoic acid (9-HODE), herein referred to as 9-AHA (9-Hydroxy-Alkenoic Acid), is a bioactive lipid mediator derived from the oxidation of linoleic acid. As a prominent member of the oxidized linoleic acid metabolites (OXLAMs), this compound is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and metabolic syndrome.[1] Its role as a signaling molecule and a biomarker of oxidative stress makes its accurate quantification in biological matrices such as plasma, serum, and tissues a critical aspect of research in numerous fields, from basic science to drug discovery and development.

These application notes provide detailed protocols for the quantification of this compound in biological samples using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of this compound

This compound exerts its biological effects through various signaling pathways. One key pathway involves its interaction with G protein-coupled receptors (GPCRs), such as GPR132, and peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[1][2] Activation of these receptors can modulate gene expression related to inflammation and lipid metabolism. For instance, in macrophages, this compound can increase the expression of Fatty Acid Binding Protein 4 (FABP4) via a PPAR-γ-dependent mechanism.[2] Furthermore, this compound has been shown to activate the JNK pathway, leading to the nuclear localization of FOXO transcription factors, which can in turn antagonize insulin signaling.[3]

Experimental Protocols

A general workflow for the quantification of this compound in biological samples involves sample preparation, including extraction and purification, followed by analysis using a specific analytical technique.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is highly specific and sensitive, making it the gold standard for the quantification of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma or serum in a glass tube, add an internal standard (e.g., 10 µL of 4 ng/µL 15(S)-HETE-d8).[4]

-

Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[4]

-

Vortex briefly to mix.

-

Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[4]

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction and combine the hexane layers.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.[4]

-

Reconstitute the dried extract in 100 µL of 85% methanol for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase A: Water with 0.2% acetic acid.[4]

-

Mobile Phase B: Methanol with 0.2% acetic acid.[4]

-

Flow Rate: 0.2 mL/min.[4]

-

Gradient: Start with 85% B for 10 min, then ramp to 100% B over 2 min, hold for 10 min, and then re-equilibrate with 85% B.[4]

-

-

Tandem Mass Spectrometry (MS/MS):

3. Data Analysis

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.

Protocol 2: Quantification of this compound by GC-MS

This method requires derivatization to increase the volatility of this compound for gas chromatography.

1. Sample Preparation and Derivatization

-

Perform lipid extraction from the biological sample as described in the LC-MS/MS protocol (LLE).

-

After evaporating the solvent, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile to the dried extract.[6]

-

Incubate at room temperature for 20 minutes to form the PFB ester derivative.[6]

-

Dry the sample under vacuum.[6]

-

Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.[6]

2. GC-MS Analysis

-

Gas Chromatography (GC):

-

Mass Spectrometry (MS):

-

Ionization Mode: Negative Ion Chemical Ionization (NICI).

-

Monitor for the characteristic ions of the this compound-PFB derivative.

-

3. Data Analysis

-

Quantify the derivatized this compound using a calibration curve prepared from derivatized this compound standards.

Protocol 3: Quantification of this compound by ELISA

ELISA kits for this compound are commercially available and provide a high-throughput method for quantification, though they may have less specificity than mass spectrometry-based methods.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Acidify serum, plasma, or tissue culture media to pH 3-4 with HCl.[2]

-

Extract with three times the sample volume of water-saturated ethyl acetate.[2]

-

Combine the organic phases and dry completely under nitrogen.[2]

-

Reconstitute the sample in a small volume of methanol and then dilute with the working dilution buffer provided in the ELISA kit.[2]

2. ELISA Procedure (Competitive Assay)

-

Add standards and prepared samples to the wells of the microplate pre-coated with a this compound-specific antibody.

-

Add the this compound-horseradish peroxidase (HRP) conjugate to each well.[8]

-

Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).[2]

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.[8]

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]

3. Data Analysis

-

The intensity of the color is inversely proportional to the amount of this compound in the sample.[8] Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods for this compound analysis.

Table 1: LC-MS/MS Method Performance

| Parameter | Value | Biological Matrix | Reference |

| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L | Rat Plasma | [10] |

| Coefficient of Variation (CV) | < 18.5% | Rat Plasma | [10] |

| Linearity (R²) | > 0.991 | Rat Plasma | [10] |

| Recovery | Not explicitly stated |

Table 2: GC-MS Method Performance

| Parameter | Value | Biological Matrix | Reference |

| Limit of Detection (LOD) | Not explicitly stated | ||

| Limit of Quantitation (LOQ) | Not explicitly stated | ||

| Recovery | Not explicitly stated |

Table 3: ELISA Method Performance

| Parameter | Value | Biological Matrix | Reference |

| Sensitivity | 1.0 ng/mL | Serum, plasma, etc. | [11] |

| Assay Range | Varies by kit | Serum, plasma, etc. | |

| Specificity | Cross-reactivity varies |

Note: Quantitative data for GC-MS is less commonly reported in recent literature compared to LC-MS/MS. The performance of ELISA kits can vary between manufacturers.

Conclusion

The choice of method for quantifying this compound depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity and is considered the reference method. GC-MS is a viable alternative, particularly when derivatization is already part of the laboratory workflow. ELISA provides a convenient and high-throughput option for screening large numbers of samples, but results should be interpreted with caution due to potential cross-reactivity. Proper sample preparation is crucial for all methods to ensure accurate and reproducible results.

References

- 1. mdpi.com [mdpi.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]

- 9. Blood serum analysis: A modified sandwich enzyme-linked immunosorbent assay protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

Application Notes and Protocols for the Extraction of 9-Hydroxynonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonanoic acid (9-HNA) is a naturally occurring omega-hydroxy fatty acid found in various biological matrices, including royal jelly, a secretion from honeybees. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a molecule of interest in chemical synthesis and potentially in biological systems. These application notes provide detailed protocols for the extraction and quantification of 9-HNA, with a focus on its analysis in royal jelly as a representative biological sample. The methodologies described are applicable to researchers in natural product chemistry, analytical biochemistry, and drug development who require robust methods for the isolation and analysis of hydroxy fatty acids.

Data Presentation

The following tables summarize quantitative data related to the analysis of fatty acids in royal jelly, providing a reference for expected concentrations and analytical method performance.

Table 1: Typical Fatty Acid Composition in Royal Jelly

| Fatty Acid | Abbreviation | Typical Concentration Range (mg/100g fresh RJ) |

| 10-Hydroxy-2-decenoic acid | 10-HDA | 771 - 928 |

| 10-Hydroxydecanoic acid | 10-HDAA | 285 - 366 |

| Palmitic acid | C16:0 | 37.4 - 48.0 |

| Stearic acid | C18:0 | 17.7 - 24.0 |

| Oleic acid | C18:1 | 9.4 - 11.1 |

| 8-Hydroxyoctanoic acid | 8-HOA | 8.2 - 82 (in a specific study) |

| 9-Hydroxynonanoic acid | 9-HNA | Present, but quantitative range not widely reported |

Note: The concentration of fatty acids in royal jelly can vary depending on the source and freshness.

Table 2: Example of Gas Chromatography (GC) Method Performance for Fatty Acid Analysis in Royal Jelly [1]

| Parameter | 10-Hydroxydecanoic acid (10-HDAA) | 8-Hydroxyoctanoic acid |

| Linear Range (µg/mL) | 13.4 - 134 | 8.2 - 82 |

| Regression Equation | y = 0.8831x + 0.0459 | y = 0.5854x - 0.0418 |

| Correlation Coefficient (R²) | 0.9995 | 0.9993 |

Experimental Protocols

This section details a comprehensive protocol for the extraction and quantification of 9-HNA from royal jelly, adapted from methodologies for fatty acid analysis in this matrix.[1][2][3][4][5]

Protocol 1: Extraction and Derivatization of 9-HNA from Royal Jelly for GC-MS Analysis

1. Materials and Reagents:

-

Fresh royal jelly sample

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Anhydrous sodium sulfate

-

Internal standard (e.g., methyl p-hydroxybenzoate)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Nitrogen gas (high purity)

-

Glassware: centrifuge tubes, round-bottom flasks, separatory funnel, vials

2. Sample Preparation and Lipid Extraction:

-

Weigh approximately 1 gram of fresh royal jelly into a glass centrifuge tube.

-

Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Homogenize the sample using a vortex mixer for 2 minutes, followed by sonication for 10 minutes in a water bath.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean round-bottom flask.

-

Repeat the extraction of the remaining aqueous layer and solid pellet with another 10 mL of the chloroform:methanol mixture.

-

Combine the organic phases.

3. Saponification and Fatty Acid Liberation:

-

Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.

-

To the dried lipid extract, add 5 mL of 0.5 M methanolic NaOH.

-

Heat the mixture at 60°C for 30 minutes to saponify the lipids and release the free fatty acids.

-

After cooling to room temperature, add 5 mL of distilled water.

-

Acidify the solution to a pH of approximately 3-4 with 1 M HCl to protonate the fatty acids.

4. Fatty Acid Extraction:

-

Transfer the acidified solution to a separatory funnel.

-

Extract the fatty acids with 10 mL of diethyl ether. Shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the upper ether layer.

-

Repeat the extraction twice more with 10 mL of diethyl ether each time.

-

Combine the ether extracts and wash with 10 mL of distilled water to remove any remaining acid.

-

Dry the ether extract by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the ether under a stream of nitrogen to obtain the free fatty acid residue.

5. Derivatization for GC-MS Analysis:

-

To the dried fatty acid residue, add a known amount of internal standard.

-

Add 100 µL of a derivatization agent (e.g., BSTFA with 1% TMCS).

-

Seal the vial and heat at 60°C for 30 minutes to convert the fatty acids and hydroxy fatty acids to their trimethylsilyl (TMS) esters.

-

After cooling, the sample is ready for injection into the GC-MS.

6. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).[1]

-

Injector Temperature: 250°C.[1]

-

Oven Program: Initial temperature of 50°C for 5 min, then ramp to 300°C at 5°C/min, and hold at 300°C for 5 min.[1]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detector Temperature (FID): 330°C.[1]

-

Carrier Gas: Helium.

-

Injection Volume: 1 µL.[1]

7. Quantification:

-

Quantification of 9-HNA is performed by comparing the peak area of the 9-HNA-TMS derivative to that of the internal standard, using a calibration curve prepared with a pure standard of 9-HNA.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the extraction and analysis of 9-hydroxynonanoic acid from a biological sample.

Caption: Workflow for 9-HNA extraction and analysis.

Disclaimer: The provided protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals. It is recommended to optimize the protocol for specific laboratory conditions and sample matrices.

References

- 1. file.sciopen.com [file.sciopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]

- 4. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

Application Notes and Protocols for the Use of 9-Azido-N-(2-hydroxypropyl)nonanamide (9-AHA) as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azido-N-(2-hydroxypropyl)nonanamide (9-AHA) is a versatile chemical building block that incorporates a terminal azide group and a secondary hydroxyl functionality. The presence of the azide moiety makes this compound particularly amenable to "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. This allows for the efficient and selective conjugation of this compound to other molecules possessing a complementary reactive group, such as an alkyne. The hydroxyl group offers a further site for chemical modification, enabling the synthesis of more complex architectures.

These application notes provide an overview of the utility of this compound and similar azido-containing molecules in chemical synthesis, with a focus on bioconjugation and the creation of molecular probes. The protocols provided are based on established methods for utilizing azido-functionalized building blocks in biological systems.

Core Applications

The primary application of azido-functionalized building blocks like this compound lies in their ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azido-containing molecule and an alkyne-functionalized partner. This strategy is widely employed in:

-

Biomolecule Labeling and Detection: Tagging of proteins, lipids, glycans, and nucleic acids for visualization and tracking in vitro and in vivo.[1]

-

Drug Discovery and Development: Construction of compound libraries for structure-activity relationship (SAR) profiling and the development of targeted drug delivery systems.[1]

-

Materials Science: Modification of polymers and surfaces to create advanced biomaterials.[1][2]

A prominent example of a similar and widely used azido-containing building block is L-Azidohomoalanine (AHA), a non-canonical amino acid that serves as a surrogate for methionine.[3][4] AHA is metabolically incorporated into newly synthesized proteins, allowing for their subsequent detection and enrichment via click chemistry.[4][5][6] The protocols detailed below are based on the well-established workflows for AHA and can be adapted for other azido-containing building blocks like this compound in specific synthetic schemes.

Data Presentation

The efficiency of labeling and conjugation reactions using azido building blocks can be influenced by various factors. The following tables summarize typical experimental parameters for metabolic labeling with AHA, which can serve as a starting point for optimizing protocols with this compound in relevant biological or chemical systems.

Table 1: Typical Concentrations of AHA for Metabolic Labeling

| Cell/Organism Type | AHA Concentration (µM) | Incubation Time (hours) | Reference |

| Mammalian Cell Lines (e.g., HEK293, HeLa) | 25 - 100 | 1 - 24 | [4] |

| Primary Neurons | 50 - 100 | 4 - 24 | [4] |

| Zebrafish Larvae | 200 - 500 | 24 - 48 | [3] |

| C. elegans | 250 - 500 | 24 - 72 | [6] |

| Rodent (in vivo via feed) | Not applicable (in diet) | 4 days | [6] |

Table 2: Key Components for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Typical Concentration | Purpose |

| Copper(II) Sulfate (CuSO₄) | 100 µM - 1 mM | Precursor to the Cu(I) catalyst. |

| Reducing Agent (e.g., Sodium Ascorbate, TCEP) | 1 mM - 5 mM | Reduces Cu(II) to the active Cu(I) catalyst. |

| Copper Ligand (e.g., TBTA, THPTA) | 100 µM - 1 mM | Stabilizes the Cu(I) catalyst and protects biomolecules. |

| Alkyne-Functionalized Probe | 10 µM - 100 µM | Reacts with the azide for conjugation. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)

This protocol describes the metabolic labeling of cultured mammalian cells with AHA to incorporate an azide handle into newly synthesized proteins.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free DMEM

-

L-Azidohomoalanine (AHA) solution (e.g., 100 mM stock in DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight in complete culture medium.

-

Methionine Depletion (Optional but Recommended): To increase the incorporation of AHA, replace the complete medium with pre-warmed methionine-free medium.[3] Incubate the cells for 30-60 minutes.

-

AHA Labeling: Add AHA to the methionine-free medium to the desired final concentration (e.g., 50 µM).

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the rate of protein synthesis in the specific cell line.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Collect the supernatant containing the AHA-labeled proteome and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry conjugation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Tagging

This protocol describes the "clicking" of an alkyne-functionalized probe (e.g., a fluorescent dye or biotin) onto AHA-labeled proteins in a cell lysate.

Materials:

-

AHA-labeled protein lysate (from Protocol 1)

-

Alkyne-functionalized probe (e.g., Alkyne-Alexa Fluor 488, Biotin-Alkyne)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM stock in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 10 mM stock in DMSO)

-

PBS

Procedure:

-

Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix by adding the following components in the order listed. The volumes should be calculated to achieve the desired final concentrations in the reaction mixture.

-

PBS

-

Alkyne-functionalized probe (e.g., final concentration of 25 µM)

-

AHA-labeled protein lysate (e.g., 50-100 µg of protein)

-

TBTA (e.g., final concentration of 100 µM)

-

TCEP (e.g., final concentration of 1 mM)

-

CuSO₄ (e.g., final concentration of 1 mM)

-

-

Initiate the Reaction: Add the CuSO₄ last to initiate the click reaction. Gently vortex the mixture.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

-

Downstream Analysis: The protein sample is now conjugated to the probe. It can be further processed for downstream applications such as:

Visualizations

Caption: Workflow of Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Caption: Simplified schematic of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. jk-sci.com [jk-sci.com]

- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 9-Hydroxynonanoic Acid as a Precursor for Lactone Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonanoic acid (9-HNA), a nine-carbon omega-hydroxy fatty acid, is a versatile precursor for the synthesis of valuable lactones.[1][2] These cyclic esters, particularly macrocyclic lactones and their corresponding polymers, are of significant interest in the fields of biodegradable polymers, drug delivery, and material science. This document provides detailed application notes and protocols for the synthesis of lactones derived from 9-HNA, focusing on the formation of the dilactone, 1,11-dioxacycloicosane-2,12-dione, a key monomer for the production of poly(nonanolactone).

Precursor Synthesis: 9-Hydroxynonanoic Acid (9-HNA)

9-HNA can be synthesized through various chemical and biotechnological routes.

Chemical Synthesis from Oleic Acid

A common method for producing 9-HNA involves the ozonolysis of oleic acid, followed by a reductive work-up. This process cleaves the double bond in oleic acid to yield aldehydes, which are then reduced to alcohols.

-

Reaction Overview:

-

Ozonolysis: Methyl oleate is dissolved in a suitable solvent (e.g., methanol) and subjected to ozone at low temperatures.

-

Reduction: The resulting ozonide is reduced. A common method is hydrogenation using a catalyst such as Raney Nickel.

-

Saponification: The methyl ester of 9-hydroxynonanoate is hydrolyzed to yield 9-HNA.

-

Enzymatic and Whole-Cell Biotransformation

Recombinant microorganisms can be engineered to produce 9-HNA from renewable feedstocks like olive oil. These biocatalytic systems offer a more sustainable and environmentally friendly alternative to chemical synthesis. For instance, a constructed biocatalytic system can convert oleic acid from olive oil into 9-HNA with high yields.[1]

Lactone Formation from 9-Hydroxynonanoic Acid

The primary lactone derived from 9-HNA is the macrocyclic dilactone, 1,11-dioxacycloicosane-2,12-dione. This is formed through the intermolecular esterification of two molecules of 9-HNA.

Metal-Catalyzed Lactonization

The cyclization of 9-HNA to its dilactone is typically achieved through metal-catalyzed intramolecular esterification (lactonization). While specific protocols are often proprietary, the following represents a general approach based on established macrolactonization techniques.

Experimental Protocol: Representative Metal-Catalyzed Synthesis of 1,11-dioxacycloicosane-2,12-dione

Objective: To synthesize the dilactone of 9-hydroxynonanoic acid.

Materials:

-

9-Hydroxynonanoic acid (9-HNA)

-

Anhydrous toluene

-

Lewis acid catalyst (e.g., Hafnium(IV) chloride or Lanthanum(III) chloride)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (reflux condenser, Dean-Stark trap)